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Introduction

Peptidylarginine deiminase 4 (PAD4), an enzyme responsible for the post-translational
modification of proteins through citrullination, has emerged as a critical and complex player in
the landscape of oncology. Initially recognized for its role in inflammatory diseases, a growing
body of evidence now implicates PAD4 in the progression and suppression of various cancers.
Its ability to alter protein structure and function by converting arginine residues to citrulline
allows it to influence a wide array of cellular processes, including gene expression, DNA
damage response, cell death, and the formation of neutrophil extracellular traps (NETS).
Pathological studies have documented the overexpression of PAD4 in a multitude of
malignancies, including carcinomas of the breast, lung, liver, and colon, often correlating with
more aggressive phenotypes. This guide provides an in-depth technical overview of the current
understanding of PADA4's role in different cancers, its associated signaling pathways, and the
methodologies used to investigate its function.

The Dichotomous Role of PAD4 in Oncogenesis

PAD4's involvement in cancer is not straightforward; it exhibits both tumor-promoting and
tumor-suppressive functions depending on the cellular context and cancer type.

As a Tumor Promoter: PAD4 contributes to cancer progression through several mechanisms. It
can enhance the growth of primary tumors and facilitate distant metastasis. One of the key
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oncogenic functions of PADA4 is its role in the formation of Neutrophil Extracellular Traps
(NETS). NETs are web-like structures of chromatin and granular proteins released by
neutrophils that can trap and kill pathogens. However, in the context of cancer, NETs can
promote tumor growth, angiogenesis, and metastasis. PAD4's enzymatic activity is crucial for
the decondensation of chromatin, a necessary step in NET formation. Furthermore, PAD4 has
been shown to activate oncogenes like c-Fos and participate in signaling pathways that drive
proliferation, such as the Wnt/B3-catenin and MEK/ERK pathways in osteosarcoma.

As a Tumor Suppressor: Conversely, PAD4 also possesses tumor-suppressive properties,
primarily through its interaction with the p53 signaling pathway. PAD4 can act as a corepressor
of p53 activity, modulating the expression of p53 target genes involved in cell cycle arrest and
apoptosis, such as p21. Inhibition or depletion of PAD4 has been shown to increase the
expression of these target genes, leading to reduced cell growth. In some contexts, PAD4
appears to inhibit the epithelial-to-mesenchymal transition (EMT), a process critical for
metastasis. For instance, in non-small cell lung cancer (NSCLC) cells, PAD4 overexpression
has been found to reverse resistance to gefitinib by inhibiting EMT.

PAD4 Expression Across Various Cancer Types

The expression of PAD4 is frequently elevated in malignant tissues compared to their normal
counterparts. This differential expression underscores its potential as both a biomarker and a
therapeutic target.
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Cancer Type Finding Reference

Significantly higher PAD4

MRNA and protein expression

in tumor tissues compared to
Breast Cancer i

normal breast tissue.

Expression is particularly noted

in luminal subtype cell lines.

Increased PAD4 expression in
lung cancer tissues compared
to paired non-tumoral tissues,
confirmed by both IHC and
Lung Cancer )
Western blot. Higher
expression is associated with
lymph node metastasis and

pleural invasion.

Elevated PAD4 expression in a
significant portion of CRC
tumor tissues compared to
non-cancerous controls. High
expression correlates with
Colorectal Cancer (CRC) increased tumor size and
positive lymphatic metastasis.
However, some studies
suggest high cytoplasmic
PAD4 expression is linked to

increased survival time.

Significantly upregulated PAD4

expression in malignant
Hepatocellular Carcinoma tissues and the blood of HCC
(HCO) patients. High expression is

associated with resistance to

chemotherapy.
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Overexpression of PAD4 is
Ovarian Cancer observed in ovarian

adenocarcinoma.

Higher PAD4 mRNA and
. protein levels in gastric
Gastric Cancer _
adenocarcinomas compared to

surrounding healthy tissues.

Significantly upregulated PAD4
Osteosarcoma expression in OS tissues

compared to adjacent tissues.

High PAD4 expression has
) been observed in
Malignant Lymphoma )
approximately 40% of

malignant lymphoma cells.

Key Signaling Pathways Involving PAD4

PADA4 exerts its influence on cancer cells by modulating several critical signaling pathways. Its
enzymatic activity, which leads to citrullination of histones and other proteins, can alter
chromatin structure and protein-protein interactions, thereby affecting gene transcription.

PAD4 and the p53 Pathway

PAD4 is a key regulator of the p53 tumor suppressor pathway. It can be recruited by p53 to the
promoters of its target genes, such as p21, where it citrullinates histone arginine residues. This
modification can counteract the effects of arginine methylation, which is typically associated
with transcriptional activation, thus leading to the repression of p53 target gene expression.
PADA4 can also directly citrullinate p53, which impairs its ability to form tetramers and bind to
DNA, thereby compromising its transcriptional activity. Furthermore, PAD4 can citrullinate other
proteins in the p53 network, such as ING4 and the histone chaperone NPM1, to modulate p53-
dependent processes.
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PAD4-mediated repression of p53 target gene p21.

PAD4 in TGF-3 Signaling and EMT

PADA4 also plays a role in the Transforming Growth Factor- (TGF-3) signaling pathway, which
is a critical regulator of the epithelial-to-mesenchymal transition (EMT). In breast cancer cells,
the silencing of PAD4 has been shown to increase TGF-f3 signaling, leading to EMT and a
more invasive phenotype. This effect is mediated through the protein glycogen synthase
kinase-3[3 (GSK3p). PAD4 citrullinates GSK3[3, which is important for its nuclear localization.
Loss of PAD4 leads to reduced nuclear GSK3[3, which in turn enhances the activity of TGF-3
effectors like Smad4 and pSmad2, promoting EMT.
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PADA4's role in suppressing TGF-B-induced EMT.

PAD4 and Neutrophil Extracellular Traps (NETS)
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The formation of NETs is a prominent mechanism through which PAD4 contributes to cancer
progression. This process, known as NETosis, involves the decondensation of chromatin and
its expulsion from the neutrophil. PAD4's citrullination of histones is a critical initiating event, as

it neutralizes the positive charge of histones, weakening their interaction with DNA and leading
to chromatin unfolding.
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The role of PAD4 in NETosis.

Experimental Protocols for Studying PAD4
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Investigating the role of PAD4 in cancer requires a variety of molecular and cellular biology
techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for PAD4 Detection in
Tissues

This protocol is for the detection of PAD4 in formalin-fixed, paraffin-embedded (FFPE) tissue

sections.

Deparaffinization Antigen Retrieval Blocking Primary Antibody Secondary Antibody Detection Counterstaining Dehydration End:
& Rehydration (HIER, pH 6.0) (e.9., 3% H202, Serum) Incubation (anti-PAD4) Incubation (HRP-polymer) (DAB Substrate) & Mounting Microscopy
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 To cite this document: BenchChem. [The Dual Faces of PAD4: A Technical Guide to its Role
in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b12411356#exploring-the-role-of-pad4-in-different-
cancer-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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